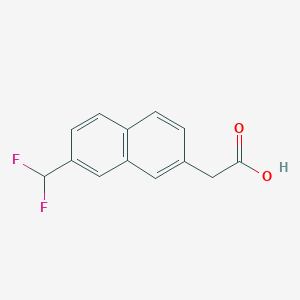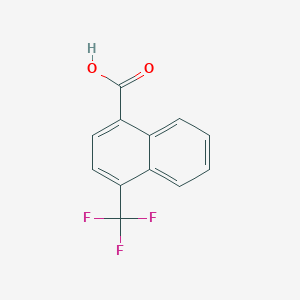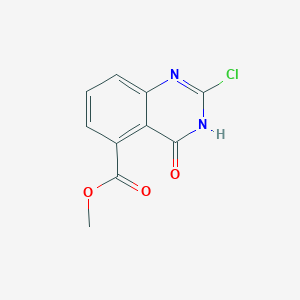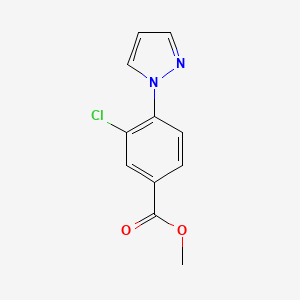
2-(7-(Difluoromethyl)naphthalen-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-(Difluoromethyl)naphthalen-2-yl)acetic acid is a compound of significant interest in the field of organic chemistry. This compound features a naphthalene ring substituted with a difluoromethyl group and an acetic acid moiety. The presence of the difluoromethyl group imparts unique chemical properties, making it valuable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(Difluoromethyl)naphthalen-2-yl)acetic acid typically involves the difluoromethylation of naphthalene derivatives. One common method includes the decarboxylation of (heptafluoronaphthalen-2-yl)acetic acid in the presence of sodium bicarbonate (NaHCO₃) in dimethylformamide (DMF), followed by treatment with phosphorus pentachloride (PCl₅) and subsequent heating with cesium fluoride (CsF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the CF₂H group to the naphthalene ring. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(7-(Difluoromethyl)naphthalen-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalene ring.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
2-(7-(Difluoromethyl)naphthalen-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its use in drug development, particularly for its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(7-(Difluoromethyl)naphthalen-2-yl)acetic acid involves its interaction with molecular targets through its difluoromethyl group. This group can form strong bonds with various atoms, influencing the compound’s reactivity and stability. The pathways involved in its action depend on the specific application and the environment in which it is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dichloromethyl)naphthalen-2-yl)acetic acid
- 2-(Methyl)naphthalen-2-yl)acetic acid
- Heptafluoronaphthalen-2-yl)acetic acid
Uniqueness
2-(7-(Difluoromethyl)naphthalen-2-yl)acetic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical and industrial applications .
Propriétés
Formule moléculaire |
C13H10F2O2 |
|---|---|
Poids moléculaire |
236.21 g/mol |
Nom IUPAC |
2-[7-(difluoromethyl)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O2/c14-13(15)10-4-3-9-2-1-8(6-12(16)17)5-11(9)7-10/h1-5,7,13H,6H2,(H,16,17) |
Clé InChI |
CGJAYNXOBFIVDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=C2)C(F)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-1,3-dimethyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11871424.png)
![1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one](/img/structure/B11871425.png)



![4-(3-Chloro-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)benzonitrile](/img/structure/B11871439.png)





![4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11871477.png)

![10-Hydroxy-9-methoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B11871510.png)
